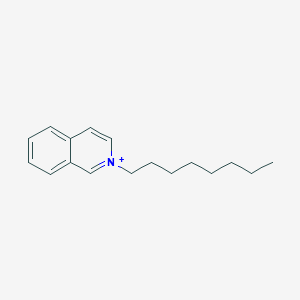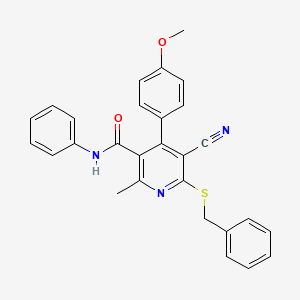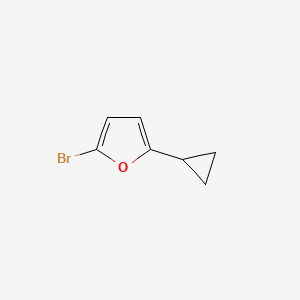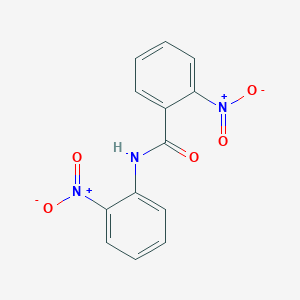![molecular formula C19H19Cl3N4O2S B11712474 N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is a complex organic compound with the molecular formula C19H19Cl3N4O3S. This compound is known for its unique structure, which includes multiple functional groups such as amides, thioamides, and trichloroethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)aniline with a carbothioylating agent to form the intermediate compound. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide
- Ethyl 3-({[3-(methylthio)anilino]carbothioyl}amino)-4-morpholinobenzoate
Uniqueness
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trichloroethyl group, in particular, sets it apart from similar compounds, providing unique opportunities for chemical modifications and interactions .
Propiedades
Fórmula molecular |
C19H19Cl3N4O2S |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-11-6-8-13(9-7-11)16(28)25-17(19(20,21)22)26-18(29)24-15-5-3-4-14(10-15)23-12(2)27/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29) |
Clave InChI |
KRDLZLXHHOVCNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)

![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)



![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)


